N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide
Übersicht
Beschreibung
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and HIV.
Wirkmechanismus
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide specifically targets HDAC1, HDAC2, and HDAC3, which are overexpressed in many cancers and are involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide has been shown to have several biochemical and physiological effects. In cancer, it has been shown to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. In Alzheimer's disease, it has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of the disease. In HIV, it has been shown to inhibit the expression of viral genes and reduce the production of infectious virus particles.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide is its selectivity for HDAC1, HDAC2, and HDAC3, which makes it a promising therapeutic agent with fewer side effects than other HDAC inhibitors. However, one of the limitations of N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide research. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide. Another area of interest is the investigation of N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Finally, the potential use of N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide as a diagnostic tool for cancer and other diseases is an area of active research.
Wissenschaftliche Forschungsanwendungen
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In Alzheimer's disease, it has been shown to improve memory and cognitive function in animal models. In HIV, it has been shown to inhibit viral replication and reduce viral load in vitro.
Eigenschaften
IUPAC Name |
2-[ethyl-(4-methoxyphenyl)sulfonylamino]-N-methylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-14(9-12(15)13-2)19(16,17)11-7-5-10(18-3)6-8-11/h5-8H,4,9H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPLZJNKNBTUNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.